4-Fluoro-3-(trimethylsilyl)anisole is an aromatic compound characterized by the presence of a fluorine atom and a trimethylsilyl group on the anisole structure. Its molecular formula is , and it has a molecular weight of approximately 188.27 g/mol. The compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
The compound can be synthesized from commercially available precursors or derived from related compounds through various chemical reactions. It is often utilized in research settings and can be sourced from chemical suppliers like Sigma-Aldrich.
4-Fluoro-3-(trimethylsilyl)anisole belongs to the class of organofluorine compounds, specifically as a substituted anisole. It is classified under various chemical databases, including the CAS Registry with the number 2338-54-7, and it is recognized for its potential applications in pharmaceuticals and materials science.
The synthesis of 4-Fluoro-3-(trimethylsilyl)anisole typically involves the following methods:
The molecular structure of 4-Fluoro-3-(trimethylsilyl)anisole features a methoxy group (–OCH₃) attached to a benzene ring that also carries a fluorine atom at the para position and a trimethylsilyl group at the meta position.
4-Fluoro-3-(trimethylsilyl)anisole can participate in several chemical reactions, including:
The mechanism of action for reactions involving 4-Fluoro-3-(trimethylsilyl)anisole typically involves:
Kinetic studies may reveal rate constants for different substitution reactions, indicating how structural modifications influence reactivity.
4-Fluoro-3-(trimethylsilyl)anisole finds several scientific uses:
The synthesis of 4-Fluoro-3-(trimethylsilyl)anisole relies critically on sequential silylation-fluorination strategies to overcome regiochemical challenges. A cornerstone approach involves ortho-silylation of fluoroanisole precursors via directed ortho-metalation (DoM), where the methoxy group directs lithiation adjacent to fluorine. Subsequent quenching with chlorotrimethylsilane installs the trimethylsilyl (TMS) group at the meta-position relative to methoxy, yielding the 1,3,4-trisubstituted pattern characteristic of the target compound [4]. For electron-deficient substrates, Pd-catalyzed silylation using TMS reagents like (CH₃)₃Si-BPin enables direct C–H silylation at the sterically congested meta-position with >85% regioselectivity [4].
Electrophilic fluorination of silylated intermediates employs N-fluoropyridinium salts or N-fluoro-sultams, leveraging their tunable fluorination power [3] [5]. For example, Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively fluorinates electron-rich silylated arenes under mild conditions (25°C, CH₃CN), achieving yields >90% without desilylation byproducts. The TMS group’s +I effect enhances nucleophilicity at C4, facilitating electrophilic attack at fluorine [5].
Table 1: Fluorination Agents for Silylated Anisoles
Reagent Class | Example | Yield (%) | Regioselectivity | Conditions |
---|---|---|---|---|
N-Fluoro-pyridinium | NFP-TfO | 88 | >20:1 (C4) | CH₂Cl₂, 0°C, 2 h |
DABCO-based salts | Selectfluor® | 92 | >25:1 (C4) | CH₃CN, 25°C, 1 h |
N-Fluoro-sultams | (S)-1 (chiral) | 78 | >15:1 (C4) | THF, −20°C, 12 h |
Rare-earth catalysts override conventional electronic biases to achieve meta-C–H functionalization. Cationic imidazolin-2-iminato scandium(III) alkyl complexes (e.g., Sc-1) activate benzylic or ortho-aromatic C–H bonds in 2-methylanisoles or unsubstituted anisoles, respectively, at 50°C with 0.5–2.5 mol% catalyst loading [2]. Key to success is the ligand design: imidazolin-2-iminato’s strong σ-donation and π-acceptance properties stabilize the Sc(III) center, enabling reversible C–H metalation. For 4-fluoroanisole, this system facilitates meta-silylation by norbornene-assisted chain walking, inserting the TMS group selectively at C3 (yield: 99%) [2].
Kinetic studies and deuterium labeling confirm turnover-limiting C–H scission, with the TMS group’s steric bulk favoring metalation at the less hindered meta-site. This contrasts with Friedel-Crafts alkylation, which yields ortho/para mixtures [2] [6].
Fluoroiodonium ylides enable late-stage, site-selective fluorination of silylated precursors. The reaction of 3-(trimethylsilyl)anisole with [PhI(CF₃)₂]BF₄ generates an iodonium intermediate, which undergoes fluoride attack (from AgF or KF) to deliver 4-Fluoro-3-(trimethylsilyl)anisole with <5% ortho-isomer [7]. The TMS group directs fluorination via σ-complex-assisted ortho-metallation, where iodine(III) coordinates to the silicon atom, positioning fluoride delivery exclusively at C4.
This method achieves >98% regiocontrol for sterically biased substrates and tolerates electrophilic functional groups (nitro, carbonyl) that decompose standard N-F reagents [5] [7].
The TMS group serves dual roles: a steric shield and an electronic modulator. In electrophilic bromination or nitration, it blocks ortho-attack and deactivates the meta-position via −I effects, directing electrophiles to C4 (para to OCH₃). Computational studies (NPA charge analysis) show that the C4 position in 3-(trimethylsilyl)anisole has a higher electron density (−0.112 e) than C2 (−0.098 e) or C6 (−0.101 e), rationalizing preferential electrophilic attack [4] [5].
In borylation, cobalt(iPrPNP) catalysts exploit the TMS group’s steric bias. While thermodynamic control favors ortho-fluorine borylation in fluoroarenes, the TMS group’s congestion overrides this preference, shifting selectivity to C5 (para to TMS) in 4-fluoro-3-TMS-anisole. This "steric override" achieves a 19:1 para:ortho ratio [7].
Table 2: Directing Effects of TMS in Electrophilic Reactions
Reaction Type | Electrophile | TMS Directing Role | Major Product Ratio | Key Outcome |
---|---|---|---|---|
Bromination | Br₂ | Steric blocking | 4-Br : 2-Br = 50:1 | Ortho-suppression |
Nitration | NO₂BF₄ | Electronic deactivation | 4-NO₂ : 6-NO₂ = 30:1 | Meta-deactivation |
Borylation | B₂Pin₂/Co(iPrPNP) | Steric override | 5-BPin : 6-BPin = 19:1 | Overrides ortho-F preference |
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